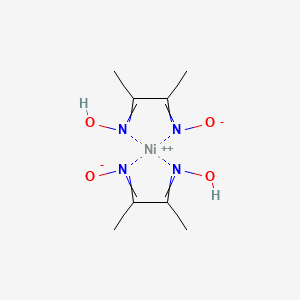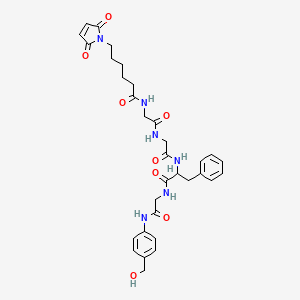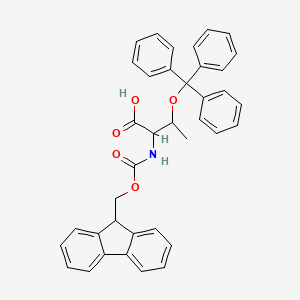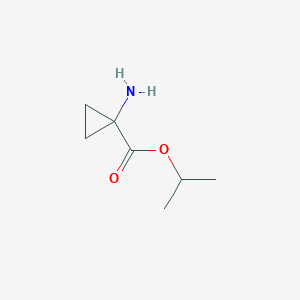
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine is a coordination compound that features a nickel ion coordinated with N-(3-oxidoiminobutan-2-ylidene)hydroxylamine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine typically involves the reaction of nickel salts with N-(3-oxidoiminobutan-2-ylidene)hydroxylamine ligands under controlled conditions. One common method involves the use of nickel(II) chloride or nickel(II) acetate as the nickel source, which is reacted with the ligand in a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the nickel ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or even elemental nickel.
Substitution: Ligands can be substituted with other ligands, altering the coordination environment of the nickel ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(0) species or other reduced forms of the compound.
科学研究应用
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicine: Research is ongoing to explore its potential as an anticancer agent or in other therapeutic applications.
Industry: It is used in the development of advanced materials, such as in the fabrication of thin films and coatings.
作用机制
The mechanism by which nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine exerts its effects involves the coordination of the nickel ion with the ligands, which can influence the electronic properties and reactivity of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may facilitate the activation of substrates through coordination to the nickel center, enhancing the reaction rate and selectivity.
相似化合物的比较
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine can be compared with other nickel coordination compounds, such as:
Nickel(II) acetylacetonate: Another nickel(II) complex with different ligands, used in similar catalytic applications.
Nickel(II) dimethylglyoximate: Known for its use in the qualitative analysis of nickel.
Nickel(II) complexes with N-heterocyclic carbene ligands: These compounds have unique electronic properties and are used in various catalytic processes.
The uniqueness of this compound lies in its specific ligand environment, which can impart distinct reactivity and stability compared to other nickel complexes.
属性
分子式 |
C8H14N4NiO4 |
|---|---|
分子量 |
288.91 g/mol |
IUPAC 名称 |
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2 |
InChI 键 |
UNMGLSGVXHBBPH-UHFFFAOYSA-L |
规范 SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)
![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)



![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)


![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
